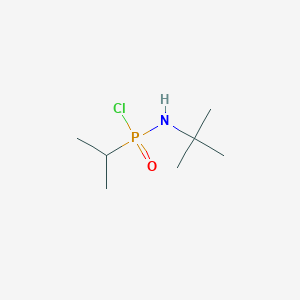
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is a chemical compound with the molecular formula C7H17ClNOP. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structure, which includes a phosphonamidic chloride group, making it valuable in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride typically involves the reaction of tert-butylamine with a suitable phosphonamidic chloride precursor. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Commonly used solvents include dichloromethane or tetrahydrofuran, and the reaction is often conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as distillation and recrystallization to purify the final product. Quality control measures are implemented to ensure consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by a nucleophile.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed to produce corresponding phosphonamidic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium iodide, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted phosphonamidic compounds, while oxidation and reduction can lead to different oxidation states of the phosphorus atom.
Scientific Research Applications
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonamidic bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-tert-Butyl-P-propan-2-ylphosphonamidic chloride involves its interaction with various molecular targets. The phosphonamidic chloride group can react with nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in synthetic chemistry to create complex molecules. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-P-propan-2-ylphosphonamidic bromide
- N-tert-Butyl-P-propan-2-ylphosphonamidic fluoride
- N-tert-Butyl-P-propan-2-ylphosphonamidic iodide
Uniqueness
N-tert-Butyl-P-propan-2-ylphosphonamidic chloride is unique due to its specific reactivity and stability. Compared to its bromide, fluoride, and iodide counterparts, the chloride variant offers a balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Properties
CAS No. |
81280-66-2 |
|---|---|
Molecular Formula |
C7H17ClNOP |
Molecular Weight |
197.64 g/mol |
IUPAC Name |
N-[chloro(propan-2-yl)phosphoryl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C7H17ClNOP/c1-6(2)11(8,10)9-7(3,4)5/h6H,1-5H3,(H,9,10) |
InChI Key |
OLHPJVPFXGBMQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(=O)(NC(C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















